molecular formula C20H20N4O3S2 B276189 N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea

N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea

Katalognummer B276189
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: XNWYHJGOSZIJDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of tyrosine kinases, which play a critical role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea selectively inhibits JAK3, which is primarily expressed in immune cells. JAK3 plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are important for the proliferation and activation of T cells and other immune cells. By inhibiting JAK3, N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea reduces the activation and proliferation of immune cells, leading to a reduction in inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, in immune cells. In addition, N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea reduces the activation and proliferation of T cells and other immune cells, leading to a reduction in inflammation and tissue damage in autoimmune diseases. N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has also been shown to have a favorable safety profile, with no significant adverse effects on hematological, renal, or hepatic functions.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea is its selectivity for JAK3, which minimizes off-target effects and reduces the risk of toxicity. N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has also been shown to have a favorable safety profile, making it a promising candidate for long-term use in autoimmune diseases. However, one of the limitations of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea is its relatively low solubility, which may limit its bioavailability and efficacy in vivo. In addition, the use of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea may increase the risk of infections due to its immunosuppressive effects.

Zukünftige Richtungen

Future research on N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea could focus on the development of more potent and selective JAK3 inhibitors with improved solubility and bioavailability. In addition, the therapeutic potential of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea could be further explored in other autoimmune diseases, such as multiple sclerosis and systemic lupus erythematosus. The role of JAK3 in cancer progression and immune surveillance could also be investigated, as JAK3 inhibitors may have potential applications in cancer immunotherapy. Finally, the long-term safety and efficacy of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea in clinical settings could be further evaluated in larger and longer-term clinical trials.

Synthesemethoden

The synthesis of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-cyclopropyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-carboxylic acid, which is then converted to the corresponding thiol using Lawesson's reagent. The thiol is then acetylated and coupled with N-methylurea to yield N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea. The overall yield of the synthesis is around 15%.

Wissenschaftliche Forschungsanwendungen

N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various autoimmune diseases. In animal models of rheumatoid arthritis, N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to reduce joint inflammation and cartilage damage. In clinical trials, N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has demonstrated efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Eigenschaften

Molekularformel

C20H20N4O3S2

Molekulargewicht

428.5 g/mol

IUPAC-Name

2-[3-cyclopropyl-6-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C20H20N4O3S2/c1-11-3-5-12(6-4-11)15-9-14-17(29-15)18(26)24(13-7-8-13)20(22-14)28-10-16(25)23-19(27)21-2/h3-6,9,13H,7-8,10H2,1-2H3,(H2,21,23,25,27)

InChI-Schlüssel

XNWYHJGOSZIJDC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC(=O)NC(=O)NC)C4CC4

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC(=O)NC(=O)NC)C4CC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.